molecular formula C11H10N2O B596677 [3,4'-Bipyridin]-5-ylmethanol CAS No. 1227583-37-0

[3,4'-Bipyridin]-5-ylmethanol

Cat. No.: B596677
CAS No.: 1227583-37-0
M. Wt: 186.214
InChI Key: VWPLDUCLLYQBLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3,4’-Bipyridin]-5-ylmethanol is an organic compound that belongs to the bipyridine family. Bipyridines are characterized by the presence of two pyridine rings connected by a single bond. This specific compound features a hydroxymethyl group attached to the 5-position of the 3,4’-bipyridine structure. Bipyridines are known for their versatility and are widely used in various fields, including coordination chemistry, materials science, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3,4’-Bipyridin]-5-ylmethanol typically involves the coupling of pyridine derivatives. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling, where a boronic acid derivative of pyridine is reacted with a halogenated pyridine under palladium catalysis . Another method involves the direct arylation of pyridine using a palladium catalyst .

Industrial Production Methods: Industrial production of bipyridine derivatives often employs similar catalytic coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: [3,4’-Bipyridin]-5-ylmethanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Hydrogenated bipyridine derivatives.

    Substitution: Various substituted bipyridine derivatives depending on the reagents used.

Scientific Research Applications

[3,4’-Bipyridin]-5-ylmethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [3,4’-Bipyridin]-5-ylmethanol largely depends on its role as a ligand in coordination complexes. When it binds to metal centers, it can influence the electronic properties and reactivity of the metal. This interaction can facilitate various catalytic processes, including oxidation-reduction reactions and electron transfer mechanisms . The specific molecular targets and pathways involved vary depending on the metal and the overall structure of the complex.

Comparison with Similar Compounds

Uniqueness: [3,4’-Bipyridin]-5-ylmethanol is unique due to the presence of the hydroxymethyl group, which can participate in additional hydrogen bonding and reactivity compared to other bipyridine derivatives. This functional group can enhance its solubility and modify its electronic properties, making it a versatile compound for various applications.

Properties

IUPAC Name

(5-pyridin-4-ylpyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c14-8-9-5-11(7-13-6-9)10-1-3-12-4-2-10/h1-7,14H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWPLDUCLLYQBLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CN=CC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50744422
Record name ([3,4'-Bipyridin]-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227583-37-0
Record name ([3,4'-Bipyridin]-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.